molecular formula C27H33IO3S B164532 Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate CAS No. 131717-99-2

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

Cat. No. B164532
CAS RN: 131717-99-2
M. Wt: 564.5 g/mol
InChI Key: UEJFJTOGXLEPIV-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of bis(4-tert-butylphenyl)iodonium triflate has been described in a large scale, controlled and verified by an external research group . This demonstrates the reliability of the methodology .


Molecular Structure Analysis

The molecular formula of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is C27H33IO3S . The average mass is 564.519 Da and the monoisotopic mass is 564.119507 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 564.5 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . The topological polar surface area is 65.6 Ų . The melting point is between 237-240 °C .

Scientific Research Applications

1. Ligand Synthesis and Characterization

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate has been utilized in ligand synthesis. For instance, Shah et al. (2000) explored tetraarylphenyls as sterically demanding ligands in synthesizing compounds with two p-phenylene-bridged phosphorus centers. A related compound, 1,4-diiodo-2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, was used as a precursor in these syntheses, demonstrating the potential of similar structures in ligand development (Shah et al., 2000).

2. Polymer Synthesis and Applications

In the realm of polymers, this compound is instrumental. Wang & Hsiao (2014) synthesized bis(triarylamine)-based polyimides with this compound. These polyimides exhibited ambipolar properties and multi-electrochromic behaviors, useful in developing electrochromic devices (Wang & Hsiao, 2014).

3. Photopolymerization and 3D Printing Applications

Hong Chen et al. (2021) conducted a study where different dyes, including bis(4-tert-butylphenyl)iodonium, were used to initiate free radical photopolymerization. This process is significant in 3D printing applications, demonstrating the utility of this compound in advanced manufacturing techniques (Chen et al., 2021).

4. Mass Spectrometry in Peptide Analysis

In mass spectrometry, this compound has been used for enhancing the detection of sulfo-peptides. Ueki & Yamaguchi (2006) found that binary iodonium salts, including this compound, were effective in providing intensive molecular ion signals for sulfo-peptides (Ueki & Yamaguchi, 2006).

5. Synthesis of Novel Organic Compounds

The compound has also been applied in the synthesis of unique organic structures. Ichinohe et al. (2002) used bis(4-tert-butylphenyl)iodonium in synthesizing a novel germyl cation, showcasing its potential in creating new organic molecules (Ichinohe et al., 2002).

Mechanism of Action

Target of Action

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is primarily used as a cationic photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species, which are capable of initiating or catalyzing chemical reactions.

Mode of Action

As a cationic photoinitiator, this compound absorbs light and undergoes a photochemical reaction to generate a reactive species. This reactive species can then initiate a polymerization reaction, leading to the formation of a polymer .

Biochemical Pathways

As a photoinitiator, it is involved in the initiation of polymerization reactions upon absorption of light .

Pharmacokinetics

It has less than 1% solubility in PGMEA, and approximately 10% solubility in γ-butyrolactone and ethyl lactate . These solubility properties may influence its distribution and elimination in a biological system.

Result of Action

The primary result of the action of this compound is the initiation of polymerization reactions. Upon absorption of light, it generates a reactive species that can initiate a polymerization reaction, leading to the formation of a polymer .

Action Environment

The action of this compound is influenced by environmental factors such as light and solvent. Its activity as a photoinitiator requires the presence of light, and its solubility in different solvents can influence its distribution and reactivity .

Safety and Hazards

The compound should be handled with personal protective equipment/face protection . Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . Dust formation should be avoided .

Biochemical Analysis

Biochemical Properties

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate plays a significant role in biochemical reactions due to its ability to generate acid upon exposure to light. This property makes it an effective cationic photoinitiator and photoacid generator . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that require acidic conditions. For instance, it can interact with enzymes involved in polymerization processes, enhancing the efficiency of these reactions by providing the necessary acidic environment.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular behavior. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to generate acid upon light exposure allows it to modulate the activity of enzymes that require acidic conditions for optimal function. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or other environmental factors can lead to its degradation. This degradation can result in a decrease in its efficacy as a photoinitiator or photoacid generator .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively induce the desired biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical applications and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions are critical for ensuring the compound’s efficacy in biochemical reactions and its overall distribution within the organism .

properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJFJTOGXLEPIV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Bis(p-tert-butylphenyl)iodonium acetate (467 mg; 1.0 mmol) and methyl p-toluenesulfonate (204 mg; 1.1 mmol) were suspended in t-butyl methyl ether (5 ml). The suspension was heated at 55° C.-58° C. and refluxed for 5 hours while being stirred. The reaction mixture was cooled, and formed white solid was removed through filtration. The white solid was washed with t-butyl methyl ether, and dried under vacuum, to thereby yield 521 mg of bis(p-tert-butylphenyl)iodonium p-toluenesulfonate (yield: 91%).
Quantity
467 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Bis(p-tert-butylphenyl)iodonium chloride (428.8 g; 1.0 mol) and methyl p-toluenesulfonate (223.5 g; 1.2 mol) were suspended in t-butyl methyl ether (500 ml). The suspension was heated at 55° C.-58° C. and refluxed for 5 hours while being stirred. After the reaction mixture had been cooled, formed white solid was separated through filtration. The white solid was washed with t-butyl methyl ether and dried under vacuum, to thereby yield 513.7 g of bis(p-tert-butylphenyl)iodonium p-toluenesulfonate (yield: 91%).
Quantity
428.8 g
Type
reactant
Reaction Step One
Quantity
223.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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